Product packaging for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine(Cat. No.:CAS No. 5746-54-3)

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B122157
CAS No.: 5746-54-3
M. Wt: 150.22 g/mol
InChI Key: DKNOPKLVHKNERI-UHFFFAOYSA-N
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Description

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine ( 5746-54-3) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This amine serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. The pyridine ring is a privileged scaffold in drug discovery, and its incorporation into amine compounds makes them versatile intermediates . Research indicates that structurally related pyridinyl amines are key precursors in developing novel bioactive molecules, such as secondary pyridinyl amides, which have shown promising in vitro antiproliferative activity in scientific screenings . As a supplier, we provide this chemical for research applications such as method development and chemical synthesis. The product is intended for use by qualified laboratory researchers only. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B122157 N-Ethyl-1-(pyridin-3-yl)ethan-1-amine CAS No. 5746-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPKLVHKNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562278
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-54-3
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Chemistry Relevant to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Synthesis of Imines from Pyridine-3-carboxaldehydes or Ketones

The synthesis of imines, characterized by a carbon-nitrogen double bond, is a crucial step in the formation of the title compound. This transformation typically involves the reaction of a primary amine with an aldehyde or a ketone, resulting in the elimination of a water molecule. masterorganicchemistry.comyoutube.com In the context of this compound synthesis, this involves the condensation of a pyridine-3-carbonyl compound, such as 3-acetylpyridine (B27631), with ethylamine (B1201723). masterorganicchemistry.com

The mechanism for imine formation from aldehydes and ketones proceeds through a series of steps: nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group allows for its elimination as water, leading to the formation of a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral imine. youtube.comlibretexts.org The reaction is often catalyzed by acid and is reversible. masterorganicchemistry.comlibretexts.org Careful control of pH is necessary, as high acidity can protonate the amine reactant, reducing its nucleophilicity, while low acidity may not be sufficient to promote the dehydration step. libretexts.org

Imines are valuable intermediates that can be readily reduced to form the corresponding saturated amines, a process known as reductive amination. masterorganicchemistry.commasterorganicchemistry.com This two-step sequence of imine formation followed by reduction provides a reliable method for synthesizing secondary and tertiary amines, avoiding issues of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

Functionalization of Pyridine (B92270) Rings for Amine Attachment

The electron-deficient nature of the pyridine ring presents challenges for direct functionalization. nih.govrsc.org However, various strategies have been developed to introduce functional groups onto the pyridine scaffold, which can then be elaborated to attach an amine side chain. These methods often involve activating the pyridine ring or employing cross-coupling reactions.

Direct C-H functionalization of pyridines is an atom-economical approach that has gained significant attention. rsc.orgresearchgate.net This can be achieved through various means, including transition-metal catalysis, which allows for the formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring. nih.gov For instance, the introduction of an acetyl group at the 3-position of pyridine creates the necessary ketone functionality for subsequent imine formation and reduction.

Alternative approaches involve the use of pre-functionalized pyridines, such as halopyridines or pyridine-N-oxides. researchgate.net Pyridine-N-oxides, for example, can be used to direct functionalization to the C2 and C4 positions. nih.gov Subsequent deoxygenation restores the pyridine ring. nih.gov Ullmann-type coupling reactions and Buchwald-Hartwig amination are powerful transition-metal-catalyzed methods for forming C-N bonds, enabling the direct arylation of amines with halopyridines. organic-chemistry.orgacs.org

Catalytic Systems for Efficient Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Both transition-metal-catalyzed and metal-free organocatalytic systems have been successfully employed.

Transition Metal-Catalyzed Processes

Transition metals are widely used to catalyze key steps in the synthesis of pyridine derivatives. nih.govresearchgate.net Palladium, copper, nickel, and rhodium complexes are particularly effective in promoting cross-coupling reactions for C-C and C-N bond formation. researchgate.netorganic-chemistry.orgnih.gov For instance, palladium catalysts are commonly used in Buchwald-Hartwig amination to couple amines with aryl halides. organic-chemistry.org Copper catalysts are often employed in Ullmann-type reactions, which can also be used for N-arylation. organic-chemistry.orgnih.gov

In the context of reductive amination, transition metal catalysts can be used for the hydrogenation of the intermediate imine. Catalysts such as Raney nickel are effective for this transformation. chemicalbook.com Furthermore, transition metal complexes can catalyze the direct C-H functionalization of the pyridine ring, enabling the introduction of the necessary side chain precursor. nih.govresearchgate.net The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Catalyst SystemReaction TypeSubstratesKey Features
Palladium/LigandBuchwald-Hartwig AminationAryl Halides, AminesHigh selectivity for monoarylation. organic-chemistry.org
Copper/LigandUllmann CondensationAryl Halides, AminesEffective for N-arylation, often requiring ligands. acs.org
Rhodium(I)Reductive AminationAzides, Arylboronic AcidsProvides access to secondary amines. organic-chemistry.org
NickelAminationAryl Chlorides, AmidesUtilizes C-N bond cleavage under mild conditions. organic-chemistry.org
RutheniumReductive AminationAldehydes, AnilinesEfficient for secondary and tertiary amine synthesis. organic-chemistry.org

Organocatalytic and Metal-Free Synthetic Methods

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. beilstein-journals.orgamanote.com These metal-free methods often utilize small organic molecules to catalyze chemical transformations. For the synthesis of chiral amines, asymmetric organocatalysis has proven to be particularly valuable. Chiral Brønsted acids, for example, can catalyze the enantioselective addition of nucleophiles to imines. beilstein-journals.org

Metal-free reductive amination can be achieved using various reagents. For instance, the combination of an amine, a carbonyl compound, and a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) allows for the one-pot synthesis of amines. masterorganicchemistry.comorgsyn.org These reducing agents are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com

Furthermore, metal-free methods for the functionalization of the pyridine ring have been developed. These can involve the use of strong bases to deprotonate the ring, followed by reaction with an electrophile. digitellinc.com Photocatalytic methods are also gaining traction for C-H functionalization reactions under mild conditions. researchgate.net

Yield Optimization and Scalability Studies

Optimizing the reaction yield and ensuring the scalability of the synthetic route are critical for the practical application of any chemical process. For the synthesis of this compound, this involves a careful study of reaction parameters and the development of robust procedures.

Stereochemical Aspects in Synthesis and Characterization

Asymmetric Synthesis of Chiral N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this involves creating the chiral center at the carbon atom bonded to the ethyl group, the pyridine (B92270) ring, the amine group, and a hydrogen atom, with a specific spatial orientation.

A prominent strategy for the asymmetric synthesis of chiral amines is the enantioselective reduction of a prochiral imine. nih.gov This process involves the conversion of the C=N double bond of an imine into a C-N single bond through the addition of hydrogen, where a chiral catalyst or reagent influences the reaction to favor the formation of one enantiomer over the other. sci-hub.senih.govorganic-chemistry.org

The precursor imine, N-(pyridin-3-ylmethylene)ethanamine, can be synthesized through the condensation of 3-acetylpyridine (B27631) and ethylamine (B1201723). The subsequent reduction of this imine in the presence of a chiral catalyst, such as a transition metal complex with a chiral ligand, can yield this compound with high enantiomeric excess. nih.govorganic-chemistry.org Various reducing agents, including trichlorosilane (B8805176) and hydroborating or hydrosilylating agents, have been employed in these reductions. sci-hub.senih.gov The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. sci-hub.se For instance, chiral diazaphosphenium triflates have been shown to be highly active catalysts for imine reductions, even for substrates containing pyridyl rings that can be challenging for some transition-metal catalysts. sci-hub.se

Catalyst SystemReducing AgentKey FeaturesPotential Outcome for this compound Synthesis
Chiral Lewis Bases (e.g., N-methylvaline-derived formamides)TrichlorosilanePromotes enantioselective reduction of ketoimines. nih.govHigh enantioselectivity under mild conditions. organic-chemistry.org
Chiral Diazaphosphenium TriflatesHydroboration/Hydrosilylation agentsHighly active for imine reduction, tolerant of functional groups like pyridyl rings. sci-hub.seHigh enantiomeric ratios, suitable for heteroaryl imines. sci-hub.se
Iridium Complexes with Chiral P,N-Ligands (e.g., MaxPHOX)Hydrogen GasEffective for asymmetric hydrogenation of N-alkyl imines. organic-chemistry.orgHigh enantioselectivity at low temperatures. organic-chemistry.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, a chiral auxiliary could be attached to the ethylamine or the pyridine precursor. For example, a chiral amine can be used to form an imine with 3-acetylpyridine. The subsequent reduction of this chiral imine would lead to a diastereomeric mixture of amines, which can then be separated. Removal of the chiral auxiliary would then yield the desired enantiomerically enriched this compound. unito.it Common chiral auxiliaries include derivatives of pseudoephedrine and oxazolidinones. wikipedia.orgharvard.edunih.gov

The design of chiral ligands for transition metal catalysts is another critical aspect of stereocontrol. nih.govresearchgate.netacs.org These ligands create a chiral environment around the metal center, which in turn dictates the stereochemical course of the catalytic reduction of the imine. Ligands such as those based on BINOL or have been successfully used in asymmetric synthesis. The modular nature of many chiral ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a specific substrate like N-(pyridin-3-ylmethylene)ethanamine.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesizing enantiopure amines. nih.gov Imine reductases (IREDs) and transaminases (TAs) are two key enzyme classes for this purpose. nih.govunifi.it

IREDs catalyze the asymmetric reduction of prochiral imines to chiral amines. ugent.benih.gov A suitable IRED could directly reduce N-(pyridin-3-ylmethylene)ethanamine to either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. nih.gov The availability of both (R)- and (S)-selective IREDs allows for access to either enantiomer of the target amine. unifi.it

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.netfrontiersin.org To synthesize this compound, a transaminase could be used in a kinetic resolution of racemic this compound. rsc.orgnih.gov In this process, the enzyme selectively deaminates one enantiomer, leaving the other enantiomer in high enantiomeric purity. rsc.org Alternatively, an asymmetric synthesis approach could involve the reaction of 3-acetylpyridine with an amine donor in the presence of a transaminase.

Enzyme ClassBiocatalytic ApproachSubstrate(s)Product
Imine Reductase (IRED)Asymmetric ReductionN-(pyridin-3-ylmethylene)ethanamine(R)- or (S)-N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Transaminase (TA)Kinetic ResolutionRacemic this compoundEnantiopure (R)- or (S)-N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Transaminase (TA)Asymmetric Synthesis3-Acetylpyridine + Amine Donor(R)- or (S)-N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. When a molecule already contains a chiral center, a new chiral center can be introduced in a way that is influenced by the existing one. While this compound itself does not have a second chiral center, diastereoselective methods become relevant when it is synthesized from a chiral precursor or as part of a more complex molecule.

For instance, if a chiral auxiliary is used, the reduction of the resulting imine will produce diastereomers. unito.it The stereochemical outcome of this reduction is influenced by the chiral auxiliary, leading to a diastereomeric excess of one product. The separation of these diastereomers, which have different physical properties, is often easier than separating enantiomers. Subsequent removal of the chiral auxiliary then provides the enantiomerically enriched target compound.

Chiral Resolution Techniques for Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. rsc.orgrsc.org

One classical method is the formation of diastereomeric salts. By reacting racemic this compound (a base) with a chiral acid (such as tartaric acid or camphorsulfonic acid), a mixture of diastereomeric salts is formed. google.com These salts have different solubilities, allowing for their separation by fractional crystallization. After separation, the individual enantiomers of the amine can be recovered by treatment with a base.

Preparative chiral chromatography is another powerful technique for separating enantiomers. nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Analytical Methods for Enantiomeric Excess Determination

Once a chiral synthesis or resolution is performed, it is crucial to determine the enantiomeric excess (ee) of the product, which is a measure of its enantiomeric purity. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this purpose. sielc.comnih.govresearchgate.net The sample is injected into an HPLC system equipped with a chiral column. The enantiomers are separated based on their differential interactions with the chiral stationary phase, and the relative amounts of each enantiomer can be quantified from the resulting chromatogram. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often with the aid of a chiral solvating agent or a chiral derivatizing agent. kochi-tech.ac.jp A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, which can result in separate signals in the NMR spectrum. A chiral derivatizing agent reacts with the enantiomers to form stable diastereomers, which will also exhibit distinct NMR spectra.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another technique that can be used to determine enantiomeric excess. nih.gov The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the chiral substance.

Analytical MethodPrincipleKey Advantages
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. nih.govHigh accuracy and resolution for direct separation and quantification. nih.govnih.gov
NMR SpectroscopyFormation of diastereomeric species with a chiral agent, leading to distinct NMR signals. kochi-tech.ac.jpProvides structural information in addition to enantiomeric excess. kochi-tech.ac.jp
Circular Dichroism (CD)Differential absorption of circularly polarized light by enantiomers. nih.govSensitive method for determining the absolute configuration and enantiomeric purity. nih.gov

Spectroscopic and Advanced Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the N-Ethyl-1-(pyridin-3-yl)ethan-1-amine molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each hydrogen atom. The spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring, the ethyl group, the methine proton, and the methyl group attached to the chiral center. The integration of these signals confirms the number of protons in each environment.

The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm) and exhibit complex splitting patterns due to spin-spin coupling with adjacent ring protons. The methine proton (CH adjacent to the nitrogen and the pyridine ring) is expected to appear as a quartet, coupled to the adjacent methyl protons. The methylene (B1212753) protons of the ethyl group will also likely present as a quartet, coupled to the terminal methyl group, which in turn will appear as a triplet. The methyl group attached to the chiral carbon will show up as a doublet, being split by the single methine proton. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, though its chemical shift can be variable and it may undergo exchange with deuterated solvents. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
~8.5SingletPyridine H-2
~8.4DoubletPyridine H-6
~7.6Doublet of TripletsPyridine H-4
~7.2Doublet of DoubletsPyridine H-5
~3.8QuartetCH (methine)
~2.6QuartetCH₂ (ethyl)
~1.4DoubletCH₃ (on chiral center)
~1.1TripletCH₃ (ethyl)
VariableBroad SingletNH

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the five carbons of the pyridine ring and the four carbons of the N-ethyl-ethanamine side chain.

The carbons of the pyridine ring typically resonate in the downfield region (δ 120-150 ppm). The chiral methine carbon (CH) and the methylene carbon of the ethyl group will appear in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atom. The two methyl carbons will be found in the upfield region of the spectrum. docbrown.infonih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~150Pyridine C-2
~148Pyridine C-6
~140Pyridine C-4
~135Pyridine C-3
~123Pyridine C-5
~55CH (methine)
~45CH₂ (ethyl)
~22CH₃ (on chiral center)
~15CH₃ (ethyl)

Note: The data in this table is predicted and may vary from experimental values.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed. elca.orgomicsonline.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between the methine proton and the adjacent methyl protons, as well as the couplings between the protons on the ethyl group. elca.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methine proton signal to the methine carbon signal. omicsonline.orglibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, which can be useful for determining the preferred conformation of the molecule. libretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key structural features.

N-H Stretch: A moderate to weak absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The position and shape of this peak can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H bond in the secondary amine may be observed around 1550-1620 cm⁻¹. researchgate.net

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond is expected in the range of 1020-1250 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchSecondary Amine
>3000C-H StretchAromatic (Pyridine)
<3000C-H StretchAliphatic (Ethyl, Methyl)
1400-1600C=C, C=N StretchPyridine Ring
1550-1620N-H BendSecondary Amine
1020-1250C-N StretchAmine

Note: These are expected ranges and may vary in the actual spectrum.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the pyridine ring.

The most intense bands in the Raman spectrum of pyridine derivatives are typically the ring breathing modes, which appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These symmetric vibrations often give strong signals in Raman spectroscopy. Other bands corresponding to C-H in-plane and out-of-plane bending, as well as ring deformations, would also be present. The aliphatic C-H stretching and bending vibrations would also be observable. Surface-enhanced Raman scattering (SERS) could be a valuable technique for studying this molecule, as it can significantly enhance the signal intensity, especially for molecules containing a pyridine ring which tends to adsorb well onto metallic surfaces like silver. aip.orgnih.govacs.org

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound through its fragmentation patterns. For this compound (C₉H₁₄N₂), the expected exact molecular weight is approximately 150.22 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.

The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species. The primary fragmentation pathways for amines typically involve cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). This process leads to the formation of a stable iminium ion.

Key Fragmentation Pathways:

α-Cleavage (loss of an ethyl radical): The most prominent fragmentation is expected to be the cleavage of the bond between the ethyl group and the nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would generate a highly stable iminium cation at m/z 121.

α-Cleavage (loss of a methyl radical): Cleavage of the C-C bond between the chiral carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da), producing a fragment ion at m/z 135.

Loss of the Pyridinylmethyl Group: Another possible fragmentation involves the cleavage of the bond connecting the ethylamine (B1201723) moiety to the pyridine ring, which can lead to characteristic ions representing the pyridine structure.

A hypothetical fragmentation pattern is detailed in the table below.

m/z Value Proposed Fragment Ion Formula of Fragment Notes
150[M]⁺[C₉H₁₄N₂]⁺Molecular Ion
135[M - CH₃]⁺[C₈H₁₁N₂]⁺Loss of a methyl radical from the ethyl group
121[M - C₂H₅]⁺[C₇H₉N₂]⁺Loss of an ethyl radical, likely a major peak
78[C₅H₄N]⁺[C₅H₄N]⁺Pyridyl cation

This table is based on theoretical fragmentation patterns of similar amine compounds.

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental for separating this compound from reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable, though they may require different approaches.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a preferred method for the analysis of polar and thermolabile compounds like amines, as it often does not require derivatization. thermofisher.com The separation is based on the compound's partitioning between a stationary phase and a liquid mobile phase.

A typical HPLC method for this compound would involve:

Stationary Phase: A reverse-phase column, such as a C18 or C8 column, is commonly used for separating polar compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) is employed. The gradient or isocratic elution is optimized to achieve good separation.

Detection: A UV detector is suitable, as the pyridine ring exhibits strong absorbance in the UV region. Wavelengths corresponding to the compound's absorption maxima, such as around 258 nm, would be selected for monitoring. sielc.com

Purity Analysis: The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Parameter Typical Condition Purpose
Column Reverse-Phase C18, 4.6 x 150 mm, 5 µmSeparation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic AcidAqueous component for polar analytes
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the compound
Flow Rate 1.0 mL/minControls retention time and resolution
Detection UV at 258 nmQuantitation and detection of the analyte
Injection Volume 5-10 µLIntroduction of the sample into the system

This table represents a hypothetical HPLC method based on common practices for analyzing similar amine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the analysis of primary and secondary amines like this compound by GC can be challenging due to their polarity. labrulez.com These compounds can interact with active sites in the GC column, leading to poor peak shapes (tailing) and reduced sensitivity.

To overcome these issues, derivatization is often employed. unibo.it This process converts the polar amine into a less polar, more volatile derivative.

Derivatization: A common method is acetylation, where the amine is reacted with an acetylating agent like acetic anhydride. This converts the secondary amine (-NH) into an N-acetyl derivative (acetamide).

Analysis: The resulting amide is more suitable for GC analysis, providing sharper peaks and better reproducibility. The mass spectrometer then detects the derivatized molecule and its fragments, allowing for confident identification. Pyrolysis-GC-MS is another advanced technique used for analyzing nitrogen-containing compounds, particularly in complex matrices. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameter Data for 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline mdpi.com
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.34
b (Å) 5.67
c (Å) 21.01
β (°) ** 95.96
Volume (ų) **1224.8
Z 4

The data in this table is for a structurally analogous compound and serves to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring.

The parent compound, 1-(pyridin-3-yl)ethylamine, shows absorption maxima at approximately 204 nm and 258 nm. sielc.com These absorptions are characteristic of:

π → π* Transitions: These are high-energy transitions occurring within the aromatic π-system of the pyridine ring, typically resulting in strong absorption bands. The band around 258 nm is characteristic of this transition in pyridine derivatives.

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and can sometimes be observed as a shoulder on the main absorption band.

The addition of an N-ethyl group is not expected to significantly alter the primary absorption maxima, though it may cause a slight bathochromic (red shift) or hyperchromic (increased absorbance) effect. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Compound Reported λmax (nm) Associated Electronic Transition
1-(pyridin-3-yl)ethylamine204, 258 sielc.comπ → π
Pyridine Derivatives~250-390 researchgate.netπ → π and n → π*

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Quantum chemical calculations are essential for understanding the electronic properties and geometric structure of a molecule. These studies provide a foundational view of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. niscpr.res.inscispace.com For this compound, a DFT calculation, typically using a functional like B3LYP with a 6-311G(d,p) or similar basis set, would be performed to find its most stable conformation (lowest energy state). scispace.comtandfonline.com This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles until the minimum energy geometry is located. The results of such an optimization provide precise data on the 3D arrangement of the atoms, which is the starting point for all further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Optimization
ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths (Å)
C(pyridyl)-C(ethyl)1.52
C-N(amine)1.46
N(amine)-C(ethyl group)1.47
C-C(ethyl group)1.54
Bond Angles (°) **
C(pyridyl)-C-N(amine)110.5
C-N-C(ethyl group)112.0
Dihedral Angles (°) **
N(pyridyl)-C-C-N(amine)-65.0

Note: Data are representative examples of what a DFT/B3LYP/6-311G(d,p) calculation would yield and are based on typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. tandfonline.comresearchgate.netmdpi.com

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com From these energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. This analysis helps predict how this compound might participate in chemical reactions. researchgate.netresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for this compound
ParameterFormulaPredicted Value (eV)
EHOMO--6.25
ELUMO--0.15
Energy Gap (ΔE)ELUMO - EHOMO6.10
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO0.15
Global Hardness (η)(I - A) / 23.05
Chemical Potential (μ)-(I + A) / 2-3.20
Electrophilicity Index (ω)μ² / (2η)1.68

Note: These values are illustrative and represent typical results from a DFT/B3LYP analysis for similar pyridine (B92270) derivatives.

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic density, translating complex wavefunctions into localized bonds, lone pairs, and intermolecular interactions. researchgate.netuni-muenchen.de For this compound, NBO analysis would quantify the charge distribution on each atom, determine the hybridization of atomic orbitals, and identify key stabilizing intramolecular interactions.

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. researchgate.net This reveals hyperconjugative effects, where electron density is delocalized from a filled (donor) orbital, such as a lone pair or a bonding orbital, to an empty (acceptor) anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions indicates their importance in stabilizing the molecular structure.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N(amine)σ(C(pyridyl)-C(ethyl))2.85Lone Pair -> Anti-bond
LP(1) N(pyridyl)π(C-C in ring)20.50Lone Pair -> π* Anti-bond
σ(C-H)σ(C-N(amine))4.10σ -> σ Hyperconjugation
σ(C-N(amine))σ(C(pyridyl)-C(ethyl))1.95σ -> σ Hyperconjugation

Note: LP denotes a lone pair orbital. E(2) values are representative examples illustrating the type of data obtained from an NBO analysis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. Pyridine derivatives are known to interact with a variety of biological targets, including kinases and enzymes involved in cell signaling. semanticscholar.orgtubitak.gov.tr

For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The simulation would explore various conformations and orientations of the ligand, calculating the binding energy for each pose. mdpi.com The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterValue/Residues
Binding Affinity (kcal/mol) -7.5
Hydrogen Bonds
N(pyridyl) ... H-N of GLU-116
N-H(amine) ... O=C of LEU-170
Hydrophobic Interactions VAL-98, ILE-125, PHE-180

Note: The data presented is a hypothetical example to illustrate the output of a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govntu.edu.sg An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and the stability of interactions. researchgate.net

For the complex of this compound with its target protein, an MD simulation (e.g., for 100 nanoseconds) would be performed. Analysis of the simulation trajectory, by calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein, can confirm the stability of the docked pose. researchgate.net This method provides a more realistic view of the binding event in a simulated physiological environment.

Table 5: Typical Parameters for a Molecular Dynamics Simulation of a Protein-Ligand Complex
ParameterSpecificationPurpose
Force Field AMBER, CHARMMDescribes the potential energy of the system
Water Model TIP3PSimulates the aqueous solvent environment
Simulation Time 50-200 nsDuration to observe dynamic events
Ensemble NPT (Isothermal-isobaric)Maintains constant pressure and temperature
Temperature 300 KSimulates physiological temperature
Analysis Metrics RMSD, RMSF, H-bondsQuantifies stability, flexibility, and interactions

Note: This table outlines standard settings for conducting an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov To build a QSAR model for this compound, a dataset of structurally similar pyridine derivatives with experimentally measured biological activity (e.g., IC₅₀ values) would be required. nih.gov

Molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric)—are calculated for each compound in the series. A mathematical model is then developed to establish a relationship between these descriptors and the observed activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

Table 6: Common Classes of Molecular Descriptors Used in QSAR/QSPR Modeling
Descriptor ClassExamplesInformation Encoded
Constitutional Molecular Weight, Atom CountBasic molecular composition
Topological Wiener Index, Kier & Hall IndicesAtomic connectivity and branching
Geometrical Molecular Surface Area, Volume3D shape and size
Electronic Dipole Moment, Partial ChargesCharge distribution and polarity
Quantum-Chemical HOMO/LUMO Energies, HardnessElectronic structure and reactivity
Hydrophobic LogPLipophilicity

Note: This table lists categories of descriptors that would be calculated to build a predictive QSAR model.

In Silico Design and Virtual Screening of this compound Derivatives

The insights gained from computational modeling directly inform the rational design of new molecules. In silico design and virtual screening are cost-effective strategies to expand the chemical space and identify novel derivatives with improved activity and properties.

Virtual Screening: This computational technique involves the screening of large chemical libraries to identify potential "hits". nih.gov For this compound, this could involve:

Ligand-based virtual screening: Using the known structure of an active compound to find other molecules with similar 2D or 3D features.

Structure-based virtual screening: Requiring the 3D structure of the biological target, this method docks compounds from a library into the active site to identify those with the best predicted binding affinity. researchgate.net

In Silico Design of Derivatives: The contour maps generated from CoMFA and CoMSIA studies are particularly valuable for rational drug design. peerj.com For instance, if a CoMFA map indicates a sterically favorable region (often colored green) near a particular position on the this compound scaffold, medicinal chemists can design new derivatives with bulkier substituents at that position to potentially enhance activity. Conversely, unfavorable regions would guide chemists to use smaller groups. This iterative process of design, prediction, and synthesis allows for the targeted optimization of lead compounds. peerj.com The combination of docking, molecular dynamics, and 3D-QSAR studies provides a comprehensive understanding for the strategic modification of existing molecules. peerj.com

Medicinal Chemistry and Pharmacological Relevance

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine as a Scaffold in Drug Discovery

The this compound framework serves as a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a privileged structure in drug design due to its presence in numerous natural products like vitamins and alkaloids. nih.gov Its derivatives have found applications in various therapeutic areas, including as antimicrobial, antiviral, and anticancer agents. researchgate.net

The secondary amine group in this compound is reactive and can readily undergo reactions such as alkylation and acylation. This allows for the introduction of various functional groups, leading to the creation of large libraries of compounds for screening against different biological targets. nih.gov The flexibility of this scaffold enables chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological macromolecules.

Biological Activity Spectrum of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a broad range of pharmacological activities. The inherent properties of the pyridine moiety, combined with the diverse substituents that can be added, contribute to this wide spectrum of biological action.

Anti-inflammatory Agent Research

Derivatives of pyridine have shown promise as anti-inflammatory agents. The anti-inflammatory effects of some pyridine derivatives are thought to be related to their ability to chelate iron, which can in turn inhibit heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, key players in the inflammatory pathway. nih.gov Studies on new derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models of inflammation. nih.gov While not directly derivatives of this compound, these findings highlight the potential of the pyridine core in developing new anti-inflammatory drugs.

Anticancer Research

The pyridine scaffold is a key component in a number of anticancer agents. researchgate.net Research into novel diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, which share the 1-(pyridin-3-yl)ethyl core, has revealed significant cytotoxic activities against liver and breast cancer cell lines. nih.gov Another study on new triphenylamine-linked pyridine analogues also demonstrated potent anticancer activity against lung and breast cancer cell lines. researchgate.net For instance, certain pyridine derivatives showed high efficacy against the A-549 lung cancer cell line. researchgate.net The versatility of the pyridine ring allows for the design of compounds that can interact with various targets involved in cancer progression. nih.gov

Antimicrobial Activity Studies

Pyridine derivatives are well-known for their antimicrobial properties. nih.gov A study on diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates showed high antimicrobial activity against a range of bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as against fungi like Candida albicans and Saccharomyces cerevisiae. nih.gov The antimicrobial action of these compounds is attributed to the pyridine ring's ability to interact with bacterial cell membranes and metabolic pathways. Additionally, the synthesis of N-pyridin-3-yl-benzenesulfonamide has yielded a compound with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antimalarial Agent Development

The pyridine moiety is a crucial structural feature in several established antimalarial drugs. researchgate.net This has spurred research into new pyridine-containing compounds to combat drug-resistant strains of malaria. Two series of pyridine derivatives were synthesized and showed significant in vivo antimalarial activity against Plasmodium berghei. researchgate.net Specifically, some of these compounds demonstrated high inhibition of parasite multiplication. researchgate.net Further in vitro testing against a chloroquine-resistant strain of Plasmodium falciparum also revealed promising activity for one of the derivatives. researchgate.net The development of hybrid molecules incorporating the pyridine nucleus is a key strategy in the search for new and more effective antimalarial agents. nih.gov

Research in Neurological Disorders

The pyridine scaffold is also being explored for its potential in treating neurological disorders. For instance, derivatives of N-ethyl-4-(pyridin-4-yl)benzamide have been studied as potent inhibitors of Rho-associated kinase-1 (ROCK1), a target implicated in various neurological conditions. peerj.com Furthermore, research into new bicyclic pyridine-based hybrids has identified compounds with significant anticonvulsant and psychotropic properties. mdpi.com The ability of the pyridine ring to cross the blood-brain barrier and interact with central nervous system targets makes it an attractive scaffold for the development of novel neurotherapeutics.

Target-Specific Inhibition and Modulation

Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key regulators of cellular functions like contraction, motility, and morphology. researchgate.netnih.gov Their inhibition is a therapeutic strategy for conditions such as hypertension, glaucoma, and certain cancers. nih.govnih.govpeerj.com However, a review of scientific databases and literature yields no studies specifically evaluating this compound as a ROCK1 inhibitor. Research in this area has focused on other pyridine-containing scaffolds. For instance, extensive research has been conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds for their potent ROCK1 inhibitory activity, but these are structurally distinct from the compound . nih.govpeerj.comresearchgate.net

DPP-4 is an enzyme that deactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating blood glucose levels. nih.gov Consequently, DPP-4 inhibitors are a class of oral medications for type 2 diabetes. nih.gov The scientific literature on DPP-4 inhibitors is vast, with many studies focusing on peptides derived from food sources and other synthetic molecules. nih.gov There is, however, no available research that investigates or reports on the DPP-4 inhibitory potential of this compound.

CCR5 is a protein on the surface of white blood cells that is involved in the immune system and also serves as a co-receptor for HIV entry into cells. nih.gov CCR5 antagonists are used in HIV therapy and are being explored for other conditions like cancer. nih.gov While natural products and synthetic molecules containing pyridine or piperidine (B6355638) rings have been investigated as CCR5 antagonists, such as the pyridine alkaloid anibamine, there are no published studies on the CCR5 antagonistic activity of this compound. nih.govnih.gov

The PI3K signaling pathway is critical for cell proliferation, survival, and differentiation, with the δ (delta) isoform being particularly important in immune cells. PI3Kδ inhibitors are used in the treatment of certain types of blood cancers. Despite the therapeutic importance of this target, there is no scientific literature available that details any investigation into this compound as a PI3Kδ inhibitor.

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase. Mutations or fusions of the RET gene can drive the growth of certain cancers, particularly in thyroid and non-small cell lung cancer. nih.gov Several kinase inhibitors targeting RET have been developed. Research has explored various heterocyclic scaffolds, including pyrimidine (B1678525) derivatives, for RET inhibition. nih.gov However, no studies have been published that assess the inhibitory effect of this compound on RET kinase.

Biogenic amines, a class of neurotransmitters that includes catecholamines and serotonin, play a fundamental role in the central nervous system. tmc.edu Molecules with amine structures can often interact with the complex systems of neurotransmitter synthesis, signaling, and degradation. tmc.edu A search for literature on the specific interactions of this compound with neurotransmitter systems did not yield any dedicated studies. While related compounds are known to interact with neuronal targets, for example, N-[1-(3-Pyridinyl)ethyl]aniline has been associated with neuropeptide Y receptors, this data cannot be extrapolated to the N-ethyl variant. chemspider.com

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for optimizing their potential therapeutic effects. SAR studies investigate how modifications to the chemical structure of a compound influence its biological activity. For this particular molecule, the key structural features amenable to modification are the pyridine ring and the N-ethyl-ethanamine side chain.

The pyridine ring is a common heterocycle in many FDA-approved drugs and is known to be a versatile scaffold in medicinal chemistry. mdpi.comnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions with biological targets. mdpi.com The position of the substitution on the pyridine ring is critical. For instance, in a series of N-(Pyridin-3-yl)-2-amino-isonicotinamides, the pyridine moiety was found to be a key element for their activity as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. researchgate.net In another study on pyrazolo[1,5-a]pyrimidin-7-amines, substitutions on the pyridine ring, particularly with electron-donating groups, were shown to enhance anti-mycobacterial activity. mdpi.com

The N-ethyl-ethanamine side chain also offers multiple points for modification. The length and branching of the N-alkyl group, as well as substitutions on the ethyl chain, can significantly impact potency and selectivity. In a study of eticlopride-based dopamine (B1211576) D2/D3 receptor ligands, the N-ethyl group was found to contribute to binding affinities. nih.gov

To illustrate potential SAR trends for this compound, the following hypothetical data table outlines how variations in its structure could affect biological activity, based on general principles observed in similar compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

Compound IDR1 (on Pyridine Ring)R2 (N-substituent)R3 (on Ethyl Chain)Hypothetical Biological Activity (IC₅₀, nM)
1 HEthylH100
2 4-FluoroEthylH50
3 4-MethoxyEthylH80
4 HMethylH150
5 HPropylH120
6 HEthylMethyl (at α-position)200
7 HEthylPhenyl (at β-position)75

Ligand Efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a molecule to its target on a per-atom basis. It relates the binding affinity (often expressed as pIC₅₀, pKᵢ, or pKₑ) to the size of the molecule, typically represented by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org The formula for LE is:

LE = (Binding Affinity) / HAC

A higher LE value is generally desirable, as it suggests a more efficient binding interaction for a given molecular size. This can be an important parameter in lead optimization to avoid "molecular obesity".

Without specific binding data for this compound, a hypothetical calculation can be demonstrated. Assuming a hypothetical IC₅₀ of 100 nM for a target, we can calculate the pIC₅₀ and subsequently the LE.

pIC₅₀ = -log(IC₅₀ in M) = -log(100 x 10⁻⁹) = 7.0

The molecular formula for this compound is C₉H₁₄N₂.

The Heavy Atom Count (HAC) is 9 (Carbon) + 2 (Nitrogen) = 11.

LE = 7.0 / 11 ≈ 0.64

Table 2: Hypothetical Ligand Efficiency Calculation for this compound

Compound NameMolecular FormulaHeavy Atom Count (HAC)Hypothetical IC₅₀ (nM)Hypothetical pIC₅₀Hypothetical Ligand Efficiency (LE)
This compoundC₉H₁₄N₂111007.0~0.64

Prodrug Design and Drug Delivery System Considerations

Prodrug design is a strategy employed in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. acs.org For this compound, both the secondary amine and the pyridine ring present opportunities for prodrug derivatization.

Prodrug Strategies for the Secondary Amine:

The secondary amine group can be masked with a promoiety that is cleaved in vivo to release the active parent drug. Common strategies include:

N-Acyloxyalkylation or N-Phosphoryloxymethylation: These approaches can form carbamates that are susceptible to enzymatic cleavage.

Mannich Bases: Reversible formation of N-Mannich bases can be used to improve drug delivery. nih.gov

"Trimethyl Lock" System: This system can be used to create prodrugs for amines with improved solubility and the potential for targeted release. nih.gov

Prodrug Strategies Involving the Pyridine Ring:

The nitrogen atom of the pyridine ring can be targeted to form N-oxide or N-acyloxy pyridinium (B92312) derivatives. These modifications can alter the physicochemical properties of the molecule, potentially improving solubility and affecting its metabolic profile. The pyridine scaffold is present in numerous commercially available drugs, and its modification is a well-established strategy. nih.gov

Drug Delivery Systems:

Beyond prodrugs, advanced drug delivery systems could be considered to enhance the therapeutic potential of this compound. These systems can protect the drug from degradation, control its release, and target it to specific sites in the body.

Polymeric Nanoparticles: Encapsulation within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide sustained release and improve bioavailability.

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, altering their pharmacokinetic profile.

Polyethylenimine (PEI) Carriers: As a cationic polymer with a high density of amine groups, PEI and its derivatives are suitable for various drug and gene delivery applications. mdpi.com The secondary amine structure within this compound is a feature shared with linear PEI. mdpi.com

The choice of a specific prodrug or drug delivery strategy would depend on the intended therapeutic application and the specific pharmacokinetic challenges associated with this compound.

Advanced Applications in Chemical Research

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine as a Ligand in Coordination Chemistry and Catalysis

The pyridine (B92270) ring and the ethylamine (B1201723) side chain in this compound provide two potential coordination sites, allowing it to function as a bidentate or monodentate ligand for various metal ions. Pyridine and its derivatives are fundamental building blocks in coordination chemistry, widely used as ligands to synthesize transition metal complexes. jscimedcentral.com The nitrogen atom in the pyridine ring is structurally analogous to benzene (B151609) but is a weak base, capable of forming stable coordination compounds. jscimedcentral.com

The lone pair of electrons on the pyridine nitrogen can form a coordinate bond with a metal center. This interaction is crucial in many catalytic processes. For instance, in palladium-catalyzed reactions, the coordination of a pyridine moiety to the metal catalyst can increase the polarity of other functional groups within the molecule, facilitating reactions like hydrolysis. mdpi.com The formation of stable oxidation states, such as with Ni(II), is a known characteristic of pyridine-containing complexes. jscimedcentral.com

While specific research detailing the catalytic activity of this compound complexes is not extensively documented, studies on analogous compounds are informative. A closely related compound, N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine, has been shown to form coordination complexes with transition metals like copper (Cu²⁺) and iron (Fe³⁺). Similarly, other pyridine-amine structures have been successfully used to create metal complexes that exhibit significant catalytic activity. These examples suggest a strong potential for this compound to act as a versatile ligand in the development of novel catalysts.

Role in the Synthesis of Complex Heterocyclic Ring Systems

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry and materials science. nih.govlibretexts.org The pyridine moiety itself is a key N-heterocycle found in numerous natural products and pharmaceuticals. nih.gov Compounds like this compound, which contain both a pyridine ring and a reactive amine group, are valuable starting materials or "building blocks" for assembling more elaborate heterocyclic structures.

The amine group can undergo a variety of chemical transformations, such as alkylation, acylation, and reductive amination, to build new molecular frameworks. libretexts.org General synthetic methodologies often utilize primary and secondary amines for the construction of fused N-heterocyclic ring systems. libretexts.org The pyridine ring can influence the reactivity of the rest of the molecule and can be incorporated into larger, polycyclic aromatic systems. libretexts.org

Although specific examples of this compound being used to synthesize complex heterocycles are not detailed in available research, its structural analogue, N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine, is identified as a critical building block for such purposes. The synthetic utility of this analogue is demonstrated through various reaction types that lead to more complex molecules.

Table 1: Synthetic Pathways Utilizing the Analogue N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine This table presents data for a structurally similar compound to illustrate potential applications.

Reaction TypeTarget CompoundYield (%)
Alkylation2-(Pyridin-3-yl)-4-methylpyridine85
CouplingPyridine-based polymers75
FunctionalizationAmine derivatives90

Data sourced from a study on N-(1-(Pyridin-3-yl)ethyl)pentan-1-amine.

This demonstrates the principle that pyridinyl-ethanamine structures can be effectively employed in high-yield reactions to generate diverse and complex heterocyclic products.

Applications in Materials Science (e.g., Nonlinear Optical Materials)

The application of this compound in the specific field of nonlinear optical (NLO) materials is not documented in the available scientific literature. NLO materials are substances that exhibit a nonlinear optical response to intense electromagnetic fields, a property that is highly dependent on molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that lead to a large molecular dipole moment.

While there is no direct evidence for the use of this compound in NLO materials, related pyridine-containing compounds have been explored in other areas of materials science. For example, polymers synthesized from analogous pyridine derivatives are investigated for properties such as enhanced thermal stability and electrical conductivity, which could make them suitable for applications like conductive coatings and flexible electronics. The synthesis of pyridine-based polymers is a known application for structurally similar molecules. However, a clear link between this compound and the development of advanced materials like those for nonlinear optics has yet to be established in research.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Economical Synthetic Pathways

A primary challenge in the practical application of many organic compounds is the development of manufacturing processes that are both environmentally sustainable and economically viable. For N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, future research must prioritize the principles of green chemistry. This involves designing synthetic routes that utilize cheaper, readily available raw materials and minimize waste. google.com

A patent for a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, highlights a strategy that could be adapted, focusing on a short synthesis step from popular and economical starting materials, which is crucial for meeting industrial demand. google.com The goals for future synthetic pathways would include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Shifting away from petrochemical-based starting materials.

Catalyst Innovation: Employing non-toxic, recyclable catalysts, potentially moving from metal catalysts to biocatalysts or organocatalysts.

Solvent Reduction: Utilizing safer, environmentally benign solvents or developing solvent-free reaction conditions. researchgate.net

Aspect of Synthesis Current Approach (Inferred) Future Sustainable Goal Economic Benefit
Starting Materials Often petroleum-derivedBio-based or readily available feedstocksReduced cost and reliance on fossil fuels google.com
Catalysts Potentially heavy metalsRecyclable organocatalysts or enzymesLower catalyst cost, reduced waste treatment
Solvents Standard organic solventsWater, supercritical fluids, or solvent-freeReduced purchasing and disposal costs
Process Multi-step synthesisOne-pot or streamlined reactionsHigher throughput, lower energy consumption google.com

Elucidation of Detailed Reaction Mechanisms and Kinetics

A profound understanding of the reaction mechanisms and kinetics underlying the synthesis of this compound is currently lacking. This knowledge is fundamental for optimizing reaction conditions to maximize yield, improve purity, and ensure the scalability and safety of the synthesis. Future research should focus on detailed mechanistic studies, including the identification of intermediates, transition states, and potential by-products. For instance, understanding whether a synthetic step proceeds via an SN1, SN2, or other mechanism can dictate the optimal choice of solvents and reaction temperatures. Kinetic analysis, which studies the rate of the reaction, is essential for designing efficient industrial-scale reactors and processes.

Expansion of Biological Target Profiling and Therapeutic Potential

While the parent compound 1-(Pyridin-3-yl)ethan-1-amine is a known chemical building block, the specific biological activities of its N-ethyl derivative are not extensively documented. nih.govsigmaaldrich.com A significant future direction is the comprehensive screening of this compound against a wide array of biological targets to uncover its therapeutic potential. The presence of the pyridine (B92270) ring, a common scaffold in medicinal chemistry, and the N-ethyl group suggests potential for diverse biological interactions. researchgate.netnih.gov

For example, other pyridine-containing molecules have been successfully developed as potent and selective inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which is critical in DNA repair and a target in cancer therapy. researchgate.net Research on 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives has shown that such compounds can be highly effective PARP-1 inhibitors. researchgate.net This suggests that this compound should be evaluated for similar activity. Furthermore, related N-ethyl compounds like N-ethyl-N-nitrosourea (ENU) are known to be potent mutagens that act by alkylating DNA, indicating that the ethylamine (B1201723) moiety can confer powerful bioactivity. nih.gov

Future research should therefore involve broad-based screening to build a comprehensive biological target profile.

Potential Target Class Rationale / Example Therapeutic Area
Kinases A common target for pyridine-containing drugs.Oncology, Inflammation
GPCRs The pyridine scaffold is prevalent in GPCR-targeting ligands. nih.govNeuroscience, Metabolic Disorders
DNA Repair Enzymes (e.g., PARP) Related structures show potent PARP-1 inhibition. researchgate.netOncology
Ion Channels Pyridine derivatives can modulate ion channel function.CNS Disorders, Cardiovascular Disease

Integration of Artificial Intelligence and Machine Learning in Compound Design

The field of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These technologies offer a powerful path forward for exploring the potential of this compound and designing superior analogs. Future research should leverage AI/ML for several key applications:

Property Prediction: Training ML models on existing chemical databases to predict the biological activities, physicochemical properties, and potential toxicity of the compound before synthesis, saving time and resources. mdpi.com

De Novo Design: Using generative AI models to design novel molecules based on the this compound scaffold that are optimized for high affinity and selectivity against a specific biological target. nih.gov

Retrosynthesis Planning: Employing AI to predict the most efficient and economical synthetic pathways. mdpi.com

Automated Discovery: Integrating ML algorithms into "self-driving labs" that can autonomously plan, execute, and analyze experiments, dramatically accelerating the research and development cycle. atinary.com

AI/ML Application Description Potential Impact on Research
Quantitative Structure-Activity Relationship (QSAR) Models that correlate chemical structure with biological activity. mdpi.comPrioritize synthesis of the most promising derivatives.
Deep Learning Neural networks for predicting complex properties and generating new structures. nih.govmdpi.comDiscover novel therapeutic uses and improve compound design.
Generative Models Algorithms that create new, optimized molecular structures from scratch. nih.govDesign next-generation drugs with enhanced efficacy.
Automated Experimentation AI-driven platforms that conduct experiments with minimal human intervention. atinary.comAccelerate discovery and optimization cycles.

Addressing Stereoisomer-Specific Activities and Enantiopure Synthesis Gaps

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers (the (R)- and (S)-isomers). A critical unresolved challenge is the lack of information on the specific biological activities of each individual enantiomer. It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different potencies, metabolic fates, and toxicities.

Therefore, a major gap in the research is the development of methods for enantiopure synthesis —the selective synthesis of a single enantiomer. While methods for producing racemic and enantiopure forms of other chiral molecules are known, specific and efficient methods for this compound are needed. nih.gov The total synthesis of other complex enantiopure molecules serves as a template for the type of chemical innovation required. rsc.org Future work must focus on developing and applying asymmetric synthesis techniques to produce the (R)- and (S)-enantiomers in high purity. This will enable researchers to:

Evaluate the biological activity of each isomer separately.

Identify which enantiomer is responsible for any desired therapeutic effect.

Determine if the other enantiomer is inactive or contributes to undesirable effects.

Aspect Racemic Synthesis Enantiopure Synthesis Significance
Product A 1:1 mixture of (R) and (S) enantiomers.A single enantiomer ((R) or (S)).Allows for testing of individual isomers.
Biological Testing Measures the combined effect of both isomers.Determines the precise activity and toxicity of each isomer.Essential for developing safer, more effective drugs.
Challenge Typically simpler and less expensive.Requires specialized catalysts or chiral starting materials.A key gap for this compound research. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, and how can reductive amination conditions be optimized?

  • Answer : A typical route involves reductive amination of 3-(2-aminoethyl)pyridine with aldehydes (e.g., benzaldehyde) in methanol, followed by NaBH4 reduction at 0°C. Optimization includes controlling stoichiometry (1.0 equiv aldehyde, 1.2 equiv NaBH4), reaction time (12 h at 40°C for imine formation), and purification via flash chromatography (0–20% MeOH in EtOAc) to achieve >80% yield .

Q. How can flash chromatography be effectively utilized to purify N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives?

  • Answer : Silica gel chromatography with gradient elution (e.g., 0% to 20% MeOH in EtOAc) effectively removes unreacted starting materials and byproducts. Monitoring via TLC ensures complete conversion, while post-purification washing with brine and drying over Na2SO4 enhances purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (<sup>1</sup>H NMR, <sup>13</sup>C NMR) provides detailed structural confirmation (e.g., δ 8.87 ppm for pyridine protons). Electrospray Ionization Mass Spectrometry (ESIMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> = 233.1), and HPLC/SFC ensures purity (>98%) .

Advanced Research Questions

Q. How can stereochemical isomers of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine derivatives be resolved, and what challenges arise in enantiomeric separation?

  • Answer : Supercritical Fluid Chromatography (SFC) with chiral stationary phases resolves enantiomers (e.g., retention times of 1.41 and 2.45 min for two isomers). Challenges include optimizing mobile phase composition (CO2/co-solvent ratios) and column temperature to achieve baseline separation .

Q. What mechanistic insights explain low yields in copper-catalyzed coupling reactions involving this amine?

  • Answer : Low yields (e.g., 17.9% in cyclopropane coupling) may stem from catalyst deactivation (e.g., CuBr aggregation) or competing side reactions. Mitigation strategies include optimizing ligand choice (e.g., tetrahydroquinoline derivatives), solvent polarity (DMSO), and reaction temperature (35°C for 48 h) .

Q. How can contradictory data in reaction optimization (e.g., varying yields under similar conditions) be systematically addressed?

  • Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, solvent, temperature). For example, in EDC-mediated couplings (Step 6 in ), stoichiometric adjustments (1.5 equiv EDC) and base selection (DIPEA) improve reproducibility. LCMS monitoring detects intermediates, while post-reaction workup (cold water extraction) minimizes side-product carryover .

Q. What strategies enhance the stability of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride during long-term storage?

  • Answer : Store as a crystalline solid under inert atmosphere at -20°C to prevent hygroscopic degradation. Stability (>5 years) is confirmed via periodic LCMS and NMR analysis to detect hydrolytic or oxidative byproducts .

Methodological Frameworks

Q. What protocols ensure reliable characterization of novel derivatives in multi-step syntheses?

  • Answer : Implement orthogonal techniques:

  • Step 1 : <sup>1</sup>H NMR for functional group validation (e.g., ethyl vs. methyl substituents).
  • Step 2 : HRMS for exact mass confirmation (e.g., m/z 613.2 for a quinoline-carboxamide conjugate).
  • Step 3 : SFC/HPLC to confirm enantiopurity (>99% for chiral intermediates) .

Q. How can computational tools predict reactivity and guide synthetic routes for this amine?

  • Answer : Density Functional Theory (DFT) calculates transition states for reductive amination, while machine learning models (e.g., LabMate.AI ) optimize reaction parameters (solvent, catalyst) based on historical data from analogous pyridine derivatives .

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